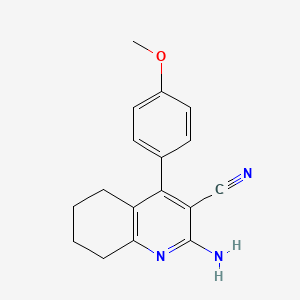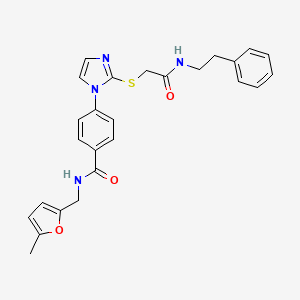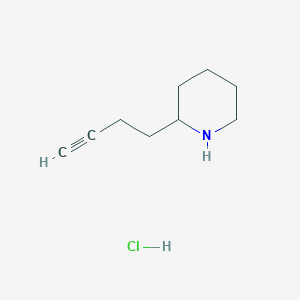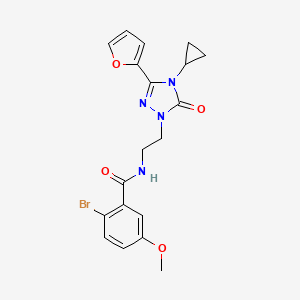![molecular formula C27H24N4O3 B2426198 1-(4-tert-butylphényl)-8-méthoxy-3-(4-nitrophényl)-1H-pyrazolo[4,3-c]quinoléine CAS No. 901265-54-1](/img/structure/B2426198.png)
1-(4-tert-butylphényl)-8-méthoxy-3-(4-nitrophényl)-1H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also has a 4-tert-butylphenyl group, a methoxy group, and a 4-nitrophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the nitro group might be reduced to an amino group under certain conditions, or the methoxy group might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . For example, the presence of polar groups like the nitro group might increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves the inhibition of protein kinases, which are enzymes that play a key role in the growth and survival of cancer cells. This compound has been found to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR. By inhibiting these protein kinases, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has been found to have several biochemical and physiological effects. This compound has been found to induce apoptosis, which is a process of programmed cell death that occurs in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit potent antitumor activity in vitro and in vivo. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline. One direction is to explore the potential of this compound as a treatment for other types of cancer. Another direction is to investigate the use of this compound in combination with other cancer drugs to enhance its antitumor activity. Additionally, further research is needed to improve the bioavailability of this compound and to develop new formulations that can enhance its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves a multi-step process. The first step is the synthesis of 4-tert-butylphenyl hydrazine, which is then reacted with 4-nitrobenzaldehyde to form 1-(4-tert-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one. This intermediate product is then reacted with 8-methoxy-1,2,3,4-tetrahydroquinoline to obtain the final product.
Applications De Recherche Scientifique
Inhibition de la corrosion en milieux acides
L'ébastine a été évaluée comme un nouvel inhibiteur pour la corrosion de l'acier doux dans une solution de HCl (1,0 M) . Les performances inhibitrices de l'ébastine ont été étudiées en utilisant des approches de perte de poids (WL) et de polarisation potentiodynamique (PDP). Les principales conclusions incluent :
Analyse de la chimie quantique
En utilisant la théorie de la fonctionnelle de la densité (DFT), une analyse de la chimie quantique a été effectuée pour comprendre la structure électronique et les propriétés de l'ébastine . La structure optimisée a été obtenue en utilisant la fonctionnelle hybride B3LYP et le niveau (6–311+G(d,p)) en phase gazeuse.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-27(2,3)18-7-11-19(12-8-18)30-26-22-15-21(34-4)13-14-24(22)28-16-23(26)25(29-30)17-5-9-20(10-6-17)31(32)33/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUFWQYRLMTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)
![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)


![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)
![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2426137.png)
